N-(1,3-benzodioxol-5-yl)-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring, a chlorophenyl group, and an oxadiazole moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H14ClN3O4 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C18H14ClN3O4/c19-13-4-2-1-3-12(13)18-21-17(26-22-18)8-7-16(23)20-11-5-6-14-15(9-11)25-10-24-14/h1-6,9H,7-8,10H2,(H,20,23) |
InChI Key |
QSEYRURUILZJRR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=NC(=NO3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The benzodioxole moiety can be introduced via electrophilic aromatic substitution reactions. The final step often involves the coupling of the oxadiazole and benzodioxole intermediates under amide bond-forming conditions, typically using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE: Similar structure but with a different position of the chlorine atom.
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE: Fluorine substituted analog.
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE: Methyl substituted analog.
Uniqueness
The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the benzodioxole ring and the oxadiazole moiety makes it a versatile compound for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
